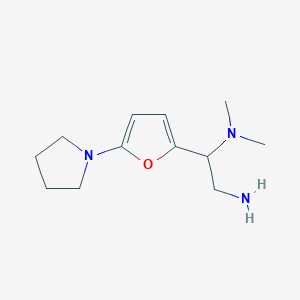![molecular formula C14H12ClN3O B14878840 2-[(4-Chloro-3-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B14878840.png)
2-[(4-Chloro-3-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-chloro-3-methylphenoxy)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chloro-3-methylphenoxy)methyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrimidine core structure through various bond-forming reactions, such as carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((4-chloro-3-methylphenoxy)methyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
2-((4-chloro-3-methylphenoxy)methyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-((4-chloro-3-methylphenoxy)methyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((4-chloro-3-methylphenoxy)methyl)imidazo[1,2-a]pyrimidine include other imidazo[1,2-a]pyrimidine derivatives, such as:
- 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides
- 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamides .
Uniqueness
The uniqueness of 2-((4-chloro-3-methylphenoxy)methyl)imidazo[1,2-a]pyrimidine lies in its specific substitution pattern and the presence of the 4-chloro-3-methylphenoxy group. This structural feature may confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyrimidine derivatives .
Properties
Molecular Formula |
C14H12ClN3O |
|---|---|
Molecular Weight |
273.72 g/mol |
IUPAC Name |
2-[(4-chloro-3-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C14H12ClN3O/c1-10-7-12(3-4-13(10)15)19-9-11-8-18-6-2-5-16-14(18)17-11/h2-8H,9H2,1H3 |
InChI Key |
NZNMMSPWHDDYAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CN3C=CC=NC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


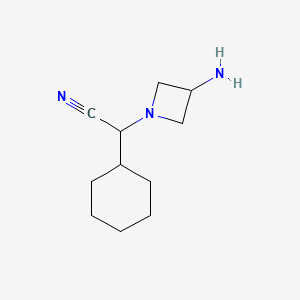
![(2Z)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide](/img/structure/B14878760.png)
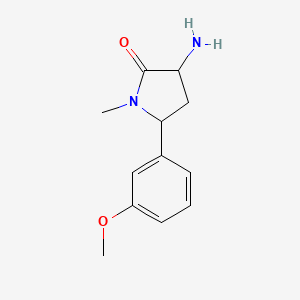
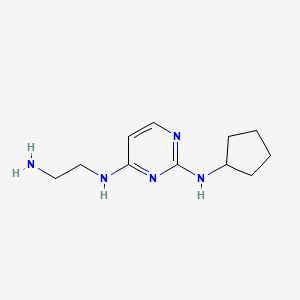
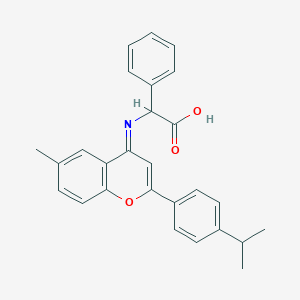
![4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14878788.png)
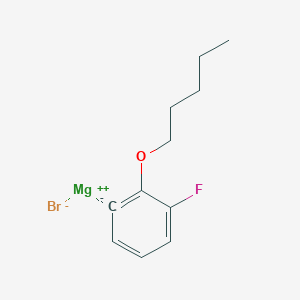
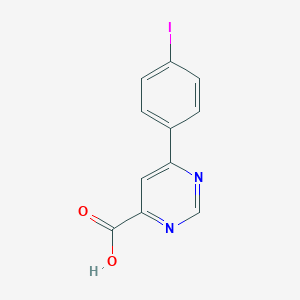
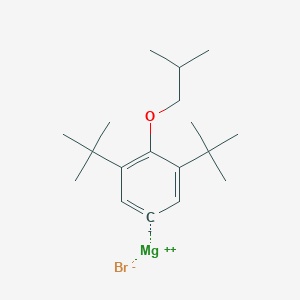
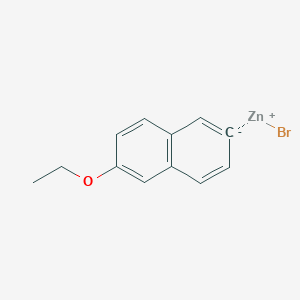
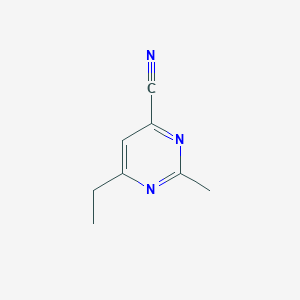
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14878826.png)

